molecular formula C14H28N2O B15281183 1-Methyl-4-(3,5,5-trimethylhexanoyl)piperazine

1-Methyl-4-(3,5,5-trimethylhexanoyl)piperazine

Cat. No.: B15281183
M. Wt: 240.38 g/mol
InChI Key: KVWIAEHILMGOEI-UHFFFAOYSA-N
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Description

1-Methyl-4-(3,5,5-trimethylhexanoyl)piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 1-methyl group and a 3,5,5-trimethylhexanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(3,5,5-trimethylhexanoyl)piperazine typically involves the acylation of 1-methylpiperazine with 3,5,5-trimethylhexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(3,5,5-trimethylhexanoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the compound with hydrogenated piperazine rings.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-Methyl-4-(3,5,5-trimethylhexanoyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3,5,5-trimethylhexanoyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: A simpler analog without the 3,5,5-trimethylhexanoyl group.

    4-(3,5,5-Trimethylhexanoyl)piperazine: Similar structure but lacks the 1-methyl group.

    3,5,5-Trimethylhexanoyl chloride: The acylating agent used in the synthesis of the compound.

Uniqueness

1-Methyl-4-(3,5,5-trimethylhexanoyl)piperazine is unique due to the presence of both the 1-methyl and 3,5,5-trimethylhexanoyl groups, which confer specific chemical and biological properties. This combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

3,5,5-trimethyl-1-(4-methylpiperazin-1-yl)hexan-1-one

InChI

InChI=1S/C14H28N2O/c1-12(11-14(2,3)4)10-13(17)16-8-6-15(5)7-9-16/h12H,6-11H2,1-5H3

InChI Key

KVWIAEHILMGOEI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C)CC(C)(C)C

Origin of Product

United States

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